7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, a hydroxy group, and a pyridinyl substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: This step involves the cyclization of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent to form the chromene ring.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the chromene intermediate.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.
Substitution: The pyridinyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and pyridinyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2-oxo-2H-chromene-3-carboxamide: Lacks the pyridinyl group, which may affect its reactivity and biological activity.
N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide: Lacks the hydroxy group, which may influence its chemical properties and interactions.
Uniqueness
The presence of both the hydroxy and pyridinyl groups in 7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide makes it unique compared to similar compounds. These functional groups contribute to its diverse reactivity and potential for various applications in scientific research.
Biological Activity
7-Hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound derived from the coumarin family, characterized by its unique chromene structure, hydroxy group, and pyridinyl substituent. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₂N₂O₄. Its structure features a chromene core with a hydroxy group at the 7-position and a pyridinyl group at the 6-position, contributing to its diverse reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₂N₂O₄ |
CAS Number | 484022-74-4 |
Molecular Weight | 284.28 g/mol |
Solubility | Soluble in DMSO |
The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The hydroxy and pyridinyl groups can engage in hydrogen bonding and hydrophobic interactions that modulate the activity of these targets, potentially influencing cellular signaling pathways.
Anti-inflammatory Activity
Research indicates that derivatives of chromene compounds can inhibit nuclear factor-kappaB (NF-kB) activation, which plays a crucial role in inflammatory responses. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, compounds similar to this compound showed significant inhibition of NF-kB activity, suggesting potential for anti-inflammatory applications .
Anticancer Properties
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that related chromene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, structural modifications that enhance interaction with cancer-related targets have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Neuroprotection is another area where this compound may have therapeutic potential. Compounds with similar structures have been reported to protect neuronal cells from glutamate-induced toxicity by modulating calcium influx and reducing oxidative stress markers . Such mechanisms are critical in conditions like Alzheimer's disease.
Case Studies
- Inhibition of NF-kB Activation : A study involving synthesized chromene derivatives demonstrated that certain substitutions could enhance the inhibitory potency against NF-kB, with IC50 values ranging from 6.0 to 60.2 µM depending on the substituents present .
- Cytotoxicity Against Cancer Cells : Another investigation highlighted the cytotoxic effects of chromene derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), where specific derivatives showed enhanced activity when combined with conventional chemotherapy agents like doxorubicin .
- Neuroprotection in Cellular Models : Research focusing on neuroprotective agents identified compounds that could significantly inhibit neuronal death in models of oxidative stress, suggesting that this compound may share similar protective mechanisms .
Properties
IUPAC Name |
7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9-3-2-4-14(17-9)18-15(20)12-7-10-5-6-11(19)8-13(10)22-16(12)21/h2-8,19H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEWUGPHDFOSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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